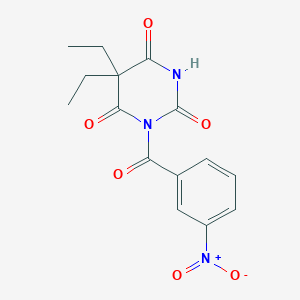![molecular formula C17H16FN5S B4959638 4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)
4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol is a chemical compound that has gained considerable attention in scientific research. This compound is commonly referred to as 'FLT' and is known for its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of FLT is not yet fully understood. However, it is believed that FLT exerts its effects by binding to specific receptors in the body, such as the adenosine receptor and the dopamine receptor. This binding results in the modulation of various cellular signaling pathways, which in turn leads to the observed biochemical and physiological effects of FLT.
Biochemical and Physiological Effects:
FLT has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of FLT include its ability to inhibit the growth of cancer cells, modulate neurotransmitter activity, and reduce inflammation. FLT has also been shown to have antioxidant properties, which may make it useful in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
FLT has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. FLT is also highly specific in its binding to certain receptors, which makes it a useful tool for studying the role of these receptors in various cellular processes. However, FLT does have some limitations. Its effects can be difficult to interpret, and its use in vivo can be challenging due to its low bioavailability.
将来の方向性
There are several future directions for research involving FLT. One potential direction is the development of new cancer therapies based on FLT. Another potential direction is the study of FLT's effects on other cellular signaling pathways, such as those involved in inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of FLT and its potential applications in various fields of research.
合成法
The synthesis of FLT involves a series of chemical reactions that require careful handling and precise control of reaction conditions. The most common method of synthesizing FLT involves the reaction of 4-fluoroaniline and 1-phenylethylamine with a thiolating agent, such as carbon disulfide or thiourea. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
FLT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of FLT is in the field of cancer research. FLT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. FLT has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors.
特性
IUPAC Name |
2-(4-fluoroanilino)-6-(1-phenylethylamino)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5S/c1-11(12-5-3-2-4-6-12)19-15-21-16(23-17(24)22-15)20-14-9-7-13(18)8-10-14/h2-11H,1H3,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYLPVKPZSYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=S)N=C(N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199142 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluoroanilino)-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
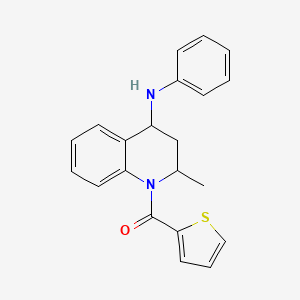
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
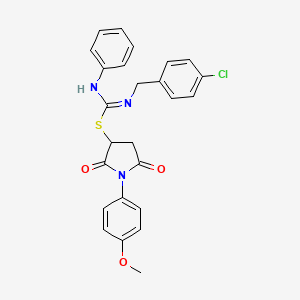
![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)
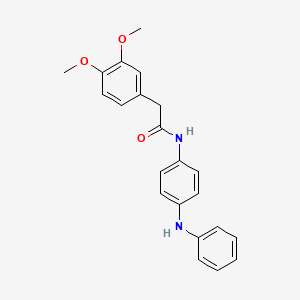
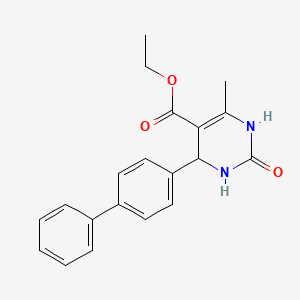
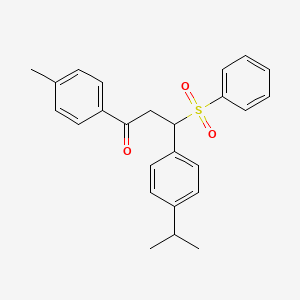

![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
